molecular formula C7H6BrClO B599020 (4-Bromo-2-chlorophenyl)methanol CAS No. 185315-48-4

(4-Bromo-2-chlorophenyl)methanol

Cat. No. B599020
Key on ui cas rn: 185315-48-4
M. Wt: 221.478
InChI Key: PAQVZCDJJABVMB-UHFFFAOYSA-N
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Patent
US08372970B2

Procedure details

4-Bromo-2-chlorobenzoic acid (14, 92.0 g, 0.39 mol) was dissolved in dry tetrahydrofuran (920 mL) and cooled to −15° C. Isobutyryl choroformate (51.0 mL, 0.39 mol) was added followed by N-methylmorpholine (43.5 mL, 0.39 mol). The resulting mixture was stirred for 10 minutes at −15° C., cooled to −25° C. and the precipitated N-methylmorpholine hydrochloride salt was filtered off. The filtrate was warmed to −5° C. and a solution of sodium borohydride (22.19 g, 0.586 mol) in water (190 mL) was added dropwise to the mixture keeping the temperature below 0° C. After stirring for 1 h at 0° C., the volatiles were evaporated, and the residue was diluted with water (500 mL) and dichloromethane (450 mL). The layers were separated and the aqueous layer was extracted with dichloromethane (150 mL). The combined organic layers were washed with water (150 mL), dried over sodium sulfate and evaporated. The product (86.1 g, 0.39 mol, 99%) was obtained as a white crystalline solid.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
920 mL
Type
solvent
Reaction Step One
Name
Isobutyryl choroformate
Quantity
51 mL
Type
reactant
Reaction Step Two
Quantity
43.5 mL
Type
reactant
Reaction Step Three
Quantity
22.19 g
Type
reactant
Reaction Step Four
Name
Quantity
190 mL
Type
solvent
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([Cl:11])[CH:3]=1.ClC(OC(=O)C(C)C)=O.CN1CCOCC1.[BH4-].[Na+]>O1CCCC1.O>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][OH:7])=[C:4]([Cl:11])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
92 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)Cl
Name
Quantity
920 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Isobutyryl choroformate
Quantity
51 mL
Type
reactant
Smiles
ClC(=O)OC(C(C)C)=O
Step Three
Name
Quantity
43.5 mL
Type
reactant
Smiles
CN1CCOCC1
Step Four
Name
Quantity
22.19 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
190 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 10 minutes at −15° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −25° C.
FILTRATION
Type
FILTRATION
Details
the precipitated N-methylmorpholine hydrochloride salt was filtered off
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was warmed to −5° C.
CUSTOM
Type
CUSTOM
Details
the temperature below 0° C
STIRRING
Type
STIRRING
Details
After stirring for 1 h at 0° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the volatiles were evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with water (500 mL) and dichloromethane (450 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (150 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)CO)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.39 mol
AMOUNT: MASS 86.1 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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